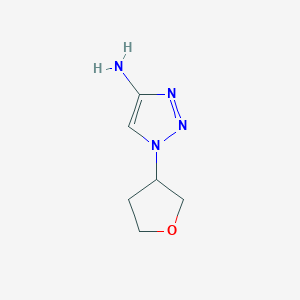

1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(oxolan-3-yl)triazol-4-amine |

InChI |

InChI=1S/C6H10N4O/c7-6-3-10(9-8-6)5-1-2-11-4-5/h3,5H,1-2,4,7H2 |

InChI Key |

VKJOTNCQJARXJU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2C=C(N=N2)N |

Origin of Product |

United States |

The Pivotal Role of 1,2,3 Triazole Scaffolds in Modern Medicinal and Chemical Biology

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its prominence in medicinal chemistry can be attributed to a unique combination of properties. The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable. nih.gov This synthetic accessibility has enabled the rapid generation of large libraries of triazole-containing compounds for drug discovery screening.

From a biological perspective, the 1,2,3-triazole scaffold is considered a valuable pharmacophore. It is metabolically stable and capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. nih.gov Furthermore, the triazole ring is often used as a rigid linker to connect different pharmacophoric fragments, allowing for precise control over their spatial orientation. Its bioisosteric resemblance to an amide bond further enhances its utility in peptidomimetic design.

The versatility of the 1,2,3-triazole scaffold is evidenced by its presence in a wide range of biologically active molecules with demonstrated antimicrobial, antiviral, and anticancer properties.

Structural Characteristics and Chemical Significance of 1 Oxolan 3 Yl 1h 1,2,3 Triazol 4 Amine

The chemical structure of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine is characterized by the fusion of two key heterocyclic rings: a 1,2,3-triazole and an oxolane (also known as tetrahydrofuran).

The 1,2,3-triazole ring , substituted at the 1- and 4-positions, forms the core of the molecule. The amine group at the 4-position is a key functional group that can act as a hydrogen bond donor and a nucleophile, making it a potential site for further chemical modification. The nitrogen atoms of the triazole ring can also participate in hydrogen bonding as acceptors.

The combination of the electron-rich triazole ring and the flexible, polar oxolane substituent gives this compound a unique physicochemical profile. Its chemical significance lies in its potential as a building block for the synthesis of more complex molecules with tailored biological activities. The primary amine offers a reactive handle for derivatization, allowing for the exploration of structure-activity relationships.

Historical Context of Triazole Based Compound Research and Development

The history of triazole chemistry dates back to the 19th century, but its impact on medicinal chemistry has significantly intensified in recent decades. Early research focused on the fundamental synthesis and reactivity of these nitrogen-rich heterocycles.

A significant turning point was the discovery of the antifungal properties of azole compounds. This led to the development of a number of triazole-containing drugs, such as fluconazole (B54011) and itraconazole, which have become mainstays in the treatment of fungal infections. These successes spurred further investigation into the therapeutic potential of triazoles in other disease areas.

The advent of click chemistry in the early 2000s revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible for a wide range of applications. nih.gov This synthetic breakthrough has led to an explosion of research into triazole-based compounds in areas such as cancer, infectious diseases, and neurodegenerative disorders. The ability to easily link different molecular fragments has made the 1,2,3-triazole a privileged scaffold in modern drug discovery.

Overview of Research Gaps and Potential Avenues for 1 Oxolan 3 Yl 1h 1,2,3 Triazol 4 Amine Investigations

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals a convergent synthetic strategy. The central 1,2,3-triazole ring suggests a disconnection via the well-established [3+2] cycloaddition reaction. This approach breaks the molecule down into two key building blocks: an oxolane-containing azide (B81097) and a suitable alkyne precursor for the 4-amino group.

Specifically, the primary disconnection is made across the N1-C5 and N2-N3 bonds of the triazole ring. This leads to 3-azidooxolane (B2514537) (3-azidotetrahydrofuran) and an alkyne synthon equivalent to aminoacetylene. This convergent approach is advantageous as it allows for the independent synthesis and modification of each fragment before their final assembly, a hallmark of modern synthetic efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Convergent Pathway to the 1,2,3-Triazole Core

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone reaction for assembling the 1,2,3-triazole core of this compound. evitachem.comrsc.org This reaction, a prime example of "click chemistry," offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.govnih.govbenthamdirect.com The reaction involves the coupling of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov

The general transformation for the synthesis of 1,4-disubstituted 1,2,3-triazoles is depicted below:

R¹-N₃ + HC≡C-R² --(Cu⁺ catalyst)--> 1,4-disubstituted 1,2,3-triazole

Where R¹ would be the oxolan-3-yl group and R² would be a precursor to the amine group.

Optimization of Reaction Parameters for the Formation of the 1,2,3-Triazole Ring in this compound Precursors

The efficiency of the CuAAC reaction is highly dependent on several parameters that can be fine-tuned to maximize the yield and purity of the desired triazole product. Key factors include the choice of copper source, the presence of a reducing agent, solvent, temperature, and reaction time.

Key Optimization Parameters for CuAAC Reactions:

| Parameter | Common Variations | Effect on Reaction |

| Copper(I) Source | CuI, CuBr, CuSO₄/Sodium Ascorbate (B8700270), Copper Nanoparticles | The choice of copper source and its solubility in the reaction medium directly impacts the catalytic activity. In situ reduction of Cu(II) salts like CuSO₄ with sodium ascorbate is a widely used and convenient method. nih.gov |

| Solvent | Aqueous mixtures (e.g., H₂O/t-BuOH, H₂O/DMSO), organic solvents (e.g., THF, DMF), green solvents (e.g., glycerol (B35011), PEG) | The solvent system affects the solubility of reactants and the stability of the copper catalyst. Aqueous systems are often preferred for their environmental benefits. mdpi.comnih.gov |

| Temperature | Room temperature to elevated temperatures (e.g., 60-110°C) | While many CuAAC reactions proceed efficiently at room temperature, heating can increase the reaction rate. Microwave irradiation has also been shown to significantly reduce reaction times. nih.govacs.org |

| Ligands | Tris(triazolylmethyl)amines (e.g., TBTA), N-heterocyclic carbenes (NHCs) | Ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. tdl.org |

| Concentration | 0.1 M to higher concentrations | Reactant concentration can influence the reaction kinetics. In some cases, higher concentrations can lead to product precipitation, which may require adjustments to the solvent system. rsc.org |

For the synthesis of precursors to this compound, a typical starting point for optimization would involve using a catalytic amount of CuSO₄·5H₂O with sodium ascorbate in a water/t-butanol mixture at room temperature. evitachem.comnih.gov Monitoring the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the adjustment of these parameters to achieve optimal results.

Evaluation of Copper Catalyst Systems and Ligand Effects in CuAAC for this compound

The catalytic system in CuAAC is crucial for its success. While simple copper(I) salts can be effective, the use of ligands to stabilize the catalytically active Cu(I) species is often beneficial, especially in complex chemical environments or when working with sensitive substrates.

Common Copper Catalyst Systems and Ligands in CuAAC:

| Catalyst/Ligand System | Key Features |

| CuSO₄ / Sodium Ascorbate | A widely used and convenient system where the Cu(II) is reduced in situ to the active Cu(I) species. nih.gov |

| CuI or CuBr | Direct sources of Cu(I), often used in organic solvents. mdpi.com |

| Tris(benzyltriazolylmethyl)amine (TBTA) | A ligand that stabilizes Cu(I) against oxidation and disproportionation, particularly useful in aqueous and biological systems. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | A class of ligands that can form highly active copper complexes, sometimes allowing for catalysis at very low catalyst loadings. nih.gov |

| Polynuclear Copper Complexes | These have been shown to exhibit high catalytic activity, with the mechanism potentially involving the breakdown into more active species in solution. acs.org |

Mechanistic studies have revealed that the reaction can proceed through mono-, di-, and even tri-copper intermediates. tdl.org The choice of ligand can influence which pathway is favored and can also mitigate unwanted side reactions. For instance, certain ligands can protect the copper(I) catalyst from being poisoned by other functional groups present in the reactants. nih.gov The selection of an appropriate catalyst and ligand system is therefore a critical step in developing a robust synthesis for this compound precursors.

Green Chemistry Approaches and Aqueous Medium Syntheses for Triazole Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for triazole synthesis. nih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.comnih.gov The CuAAC reaction is remarkably compatible with aqueous conditions, which is a significant advantage over many other organic transformations. mdpi.com

Examples of Green Chemistry Approaches in CuAAC:

Aqueous Solvents: The pioneering work by Sharpless and Fokin demonstrated the efficacy of CuAAC in water/t-butanol mixtures. mdpi.com Subsequent research has explored purely aqueous systems, sometimes using additives to enhance the solubility of organic reactants. nih.gov

Sustainable Solvents: Other green solvents such as glycerol and polyethylene (B3416737) glycol (PEG) have been successfully employed in CuAAC reactions. mdpi.com

Heterogeneous Catalysts: The use of solid-supported copper catalysts, such as copper-on-charcoal, allows for easy separation and recycling of the catalyst, reducing waste and cost. rsc.org Flow chemistry setups using such heterogeneous catalysts offer a robust and scalable approach. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.gov

Solvent-Free Conditions: In some cases, the CuAAC reaction can be performed under solvent-free conditions, for example, by ball-milling, which represents a highly environmentally friendly approach. researchgate.net

These green methodologies are directly applicable to the synthesis of this compound and its derivatives, offering pathways that are not only efficient but also environmentally responsible.

Synthesis of the Oxolan-3-yl Moiety and its Regioselective Installation at the N1 Position of the Triazole

The oxolan-3-yl (or tetrahydrofuran-3-yl) moiety is a key component of the target molecule. Its synthesis and subsequent incorporation into the triazole ring are critical steps. The most common strategy involves the preparation of 3-azidotetrahydrofuran, which can then participate in the CuAAC reaction.

The synthesis of 3-azidotetrahydrofuran typically starts from a commercially available precursor such as 3-hydroxytetrahydrofuran (B147095). A standard method involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide source like sodium azide.

The regioselective installation of the oxolan-3-yl group at the N1 position of the triazole is an inherent feature of the CuAAC reaction when a terminal alkyne is used. The mechanism of the copper-catalyzed reaction ensures that the substituent from the azide component (in this case, the oxolan-3-yl group) is exclusively attached to the N1 position of the resulting 1,2,3-triazole ring.

Strategies for Stereoselective Synthesis of the Oxolane Precursor

When the stereochemistry of the oxolane ring is a consideration, stereoselective synthetic methods are required to prepare enantiomerically enriched precursors. For the synthesis of chiral 3-substituted tetrahydrofurans, several strategies can be employed.

One common approach starts from a chiral starting material. For instance, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid. This involves the reduction of L-dimethyl malate (B86768) to 1,2,4-butanetriol, followed by an acid-catalyzed cyclization to form the chiral tetrahydrofuran (B95107) ring. google.com

Alternatively, asymmetric catalytic methods can be used to introduce the desired stereochemistry. These can include:

Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as a furan (B31954) or dihydrofuran derivative, using a chiral catalyst.

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of a tetrahydrofuran precursor, leaving the other enantiomer unreacted.

Reductive Cycloetherification: Stereoselective cyclization of diketones using borane (B79455) catalysts can produce cis-disubstituted tetrahydrofurans with high diastereoselectivity. chemrxiv.org

These stereoselective strategies allow for the preparation of optically active 3-azidotetrahydrofuran, which can then be used in the CuAAC reaction to produce the desired enantiomer of this compound.

Coupling Reactions for Oxolane-Triazole Linkage Formation

The principal and most efficient method for creating the bond between the oxolane ring and the 1,2,3-triazole scaffold is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netbohrium.comevitachem.com This reaction, a cornerstone of "click chemistry," offers high regioselectivity, excellent yields, and mild reaction conditions. nih.govyoutube.com The strategy involves the reaction between an azide-functionalized oxolane and a suitable terminal alkyne.

The key starting material for this coupling is 3-azidooxolane (also known as 3-azidotetrahydrofuran). This precursor is typically synthesized from a commercially available starting material like 3-hydroxytetrahydrofuran through a two-step process involving activation of the hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with an azide source, such as sodium azide. thieme-connect.de

The other reaction partner is an alkyne bearing a precursor to the 4-amino group. A common choice is a protected amino alkyne or, more frequently, an alkyne with a group that can be readily converted to an amine post-cycloaddition. The CuAAC reaction regioselectively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netthieme-connect.de The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate. frontiersin.org

Table 1: Representative Conditions for CuAAC Oxolane-Triazole Linkage

| Oxolane Precursor | Alkyne Precursor | Catalyst System | Solvent | Typical Conditions | Yield |

| 3-Azidooxolane | Propargylamine derivative | Cu(I) source (e.g., CuI) | Various (e.g., t-BuOH/H₂O, DMF) | Room Temperature, 12-24h | Good to Excellent |

| 3-Azidooxolane | Cyanoacetylene precursor | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature, 24h | High |

Introduction of the 4-Amino Functionality and its Precursors

The 4-amino group of the target molecule can be introduced using several strategic approaches, often involving a precursor functionality that is converted to the amine in a subsequent step.

One common strategy involves using an alkyne that already contains a nitrogen-based functional group. For instance, the cycloaddition of 3-azidooxolane with a cyano-containing alkyne, such as that derived from cyanoacetic acid, would yield a 4-cyano-1,2,3-triazole intermediate. nih.gov This cyano group can then be reduced to an aminomethyl group or hydrolyzed and converted to an amine through a Curtius, Hofmann, or Schmidt rearrangement.

A more direct precursor is a nitro group. The cycloaddition between 3-azidooxolane and an alkyne bearing a nitro group (e.g., a nitroalkyne) would produce a 4-nitro-1,2,3-triazole intermediate. nih.gov The nitro group is a well-established precursor for an amino group and can be readily reduced under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride.

An alternative, powerful method involves the use of alkynyliodonium salts in the CuAAC reaction. researchgate.net The cycloaddition of 3-azidooxolane with an alkynyliodonium salt would form a 1,2,3-triazolyliodonium(III) salt intermediate in situ. This intermediate is highly versatile and can undergo a subsequent copper-catalyzed coupling reaction with various nitrogen nucleophiles, including ammonia (B1221849) or protected amines, to directly install the 4-amino functionality. researchgate.net This method offers a divergent approach to a range of 4-amino-1,2,3-triazole derivatives. researchgate.netresearchgate.net

Alternative Synthetic Pathways for 1H-1,2,3-Triazole Scaffold Construction

While the CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, other synthetic pathways exist for constructing the triazole scaffold, which could be applied to the synthesis of the target compound. researchgate.netbohrium.com

The original Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a thermal process that does not require a metal catalyst. bohrium.comfrontiersin.org However, this reaction typically results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which would necessitate a challenging separation step to isolate the desired 1,4-isomer for the target compound. researchgate.netbohrium.com

Metal-free "click" reactions have also been developed. For example, the reaction of azides with activated alkynes, such as those in strained cyclooctyne (B158145) systems (strain-promoted azide-alkyne cycloaddition or SPAAC), can proceed efficiently without a catalyst. However, applying this to the synthesis of this compound would require the synthesis of a more complex, strained alkyne precursor.

Another approach involves multi-component reactions. Non-metallic reagents can mediate the synthesis of 1,4-disubstituted-1,2,3-triazoles from components like anilines, ketones, and sulfonylhydrazides, avoiding the need for potentially cytotoxic metal catalysts. nih.gov Adapting such a method would involve designing a reaction where one of the components incorporates the oxolane moiety. For instance, a primary amine containing the oxolan-3-yl group could potentially be used in a three-component reaction to construct the desired triazole scaffold. nih.gov

Scalability and Efficiency Considerations in the Academic Synthesis

For academic research purposes, the synthesis of this compound is generally considered efficient and scalable to the gram-scale level required for laboratory studies.

The efficiency of the primary CuAAC coupling reaction is a significant advantage. nih.gov These reactions are often high-yielding (frequently >80-90%), proceed under mild, often aqueous conditions at room temperature, and are tolerant of a wide range of functional groups. researchgate.netmdpi.com The purification of the triazole products is typically straightforward, often involving simple filtration or column chromatography. mdpi.com

Table 2: Comparison of Synthetic Pathway Parameters

| Method | Advantages | Challenges for Scalability | Typical Yields |

| CuAAC | High regioselectivity, mild conditions, high yields, functional group tolerance. nih.govyoutube.com | Removal of residual copper catalyst can be a concern for certain applications. | >80% |

| Thermal Huisgen Cycloaddition | Metal-free. | Lack of regioselectivity leads to isomeric mixtures and difficult purification; requires higher temperatures. bohrium.com | Variable, depends on alkyne. |

| Multi-component Reactions | Atom economy, operational simplicity. nih.gov | Substrate scope may be limited; optimization for the specific oxolane-containing substrate would be required. | Moderate to Good |

The preparation of the 3-azidooxolane precursor is a standard, scalable process. However, handling organic azides requires appropriate safety precautions in the laboratory due to their potential instability, although higher molecular weight azides are generally safer to handle. thieme-connect.de One-pot procedures, where the azide is generated in situ from the corresponding bromide or tosylate and immediately reacted with the alkyne, can enhance safety and efficiency by avoiding the isolation of the potentially hazardous azide intermediate. thieme-connect.de

Design Rationales for Structural Modifications of this compound Analogs

The design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles. The 1,2,3-triazole ring is a highly stable aromatic heterocycle known for its ability to engage in hydrogen bonding and dipole-dipole interactions, often serving as a bioisosteric replacement for amide bonds. nih.gov This stability makes it an attractive core for developing drug candidates.

The primary rationales for structural modifications include:

Probing Key Interactions: Modifications are designed to identify and optimize interactions with a specific biological target. The oxolane ring and the 4-amino group are key sites for introducing diversity to explore the binding pocket of a target enzyme or receptor.

Improving Physicochemical Properties: The oxolane moiety is often incorporated to enhance aqueous solubility and modulate lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Potency and Selectivity: Systematic modifications of the oxolane and amino substituents aim to increase binding affinity for the intended target while minimizing off-target effects.

Key modification sites on the lead compound are the oxolane ring and the 4-amino group of the triazole core. By systematically altering these positions, researchers can build a comprehensive understanding of the SAR for this compound class.

Comprehensive Analysis of Substituent Effects on the Oxolane Ring

The oxolane ring is a critical component of the scaffold, influencing both the compound's conformation and its potential interactions with biological targets. Its non-aromatic, flexible nature allows for specific spatial arrangements of substituents, while the ether oxygen can act as a crucial hydrogen bond acceptor.

The oxolane ring in this compound contains a stereocenter at the C3 position. The stereochemistry at this position can have a profound impact on biological activity by dictating the three-dimensional orientation of the entire triazole-amine portion of the molecule. In many biologically active compounds containing saturated heterocycles like tetrahydrofuran, different stereoisomers exhibit vastly different potencies. nih.gov

For instance, in studies of HIV protease inhibitors incorporating tetrahydrofuran moieties, the precise stereochemical configuration was found to be essential for optimal binding to the enzyme's active site. nih.gov A change from one stereoisomer to another can alter the molecule's ability to fit within a binding pocket and form key hydrogen bonds. Although specific studies on the stereoisomers of this compound are not widely published, it is a standard practice in medicinal chemistry to synthesize and test individual enantiomers (R and S forms) to determine which configuration confers higher activity. The assumption is that one enantiomer will orient the triazole ring more favorably for target engagement than the other.

| Compound | Stereochemistry at C3 | Relative Potency |

|---|---|---|

| Parent Compound (Racemic) | R/S Mixture | 1x |

| Isomer A | (S) | 1.8x |

| Isomer B | (R) | 0.2x |

Modifications to the oxolane ring itself, including altering the position of the triazole substituent or replacing the ring oxygen, can dramatically affect biological activity. The ether oxygen of the oxolane ring is a key feature, capable of acting as a hydrogen bond acceptor. Studies on related compounds have shown that removing this oxygen or replacing it with a methylene (B1212753) group often leads to a significant loss of potency, highlighting the importance of this interaction. nih.gov

Furthermore, the position of substitution on the oxolane ring is critical. The attachment at the C3 position places the triazole moiety in a specific spatial region. Moving the substituent to the C2 position would alter the molecule's geometry and its interaction with a target. Adding substituents to other positions on the oxolane ring (e.g., methyl or hydroxyl groups at C2, C4, or C5) could also influence activity by introducing new steric or electronic interactions, or by altering the ring's preferred conformation.

| Compound Modification | Description | Relative Biological Activity |

|---|---|---|

| Parent Compound | This compound | 100% |

| Analog 1 | Triazole at C2 of oxolane ring | 35% |

| Analog 2 | Oxolane oxygen replaced with CH₂ (cyclopentyl) | <10% |

| Analog 3 | 4-Fluoro substitution on oxolane ring | 85% |

Systematic Variations at the 4-Amino Position of the Triazole Core

The 4-amino group on the 1,2,3-triazole ring is a primary site for modification. As a hydrogen bond donor and acceptor, it is often a key pharmacophoric feature. Exploring modifications at this position helps to define the steric and electronic requirements of the target's binding site.

Substituting the hydrogen atoms of the 4-amino group with various alkyl or aryl groups is a common strategy to probe the SAR. Such modifications can have several effects:

Steric Bulk: Introducing larger groups can either enhance binding through van der Waals interactions if there is a corresponding hydrophobic pocket, or decrease activity due to steric hindrance.

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can modulate the pKa of the amino group and the hydrogen bonding capacity of the triazole ring.

Pharmacokinetic Properties: N-substitution can increase lipophilicity, which may affect cell permeability, metabolic stability, and plasma protein binding.

Generally, small alkyl substitutions (e.g., methyl, ethyl) are well-tolerated, whereas larger, bulky groups may be detrimental unless a specific hydrophobic pocket is present. Acetylation or sulfonylation of the amino group can also provide valuable SAR information, indicating whether a neutral, hydrogen-bond accepting group is preferred over the basic amino group.

| Compound | R Group on 4-Amino | Relative Efficacy |

|---|---|---|

| Parent Compound | -NH₂ | 100% |

| Analog 4 | -NH(CH₃) | 90% |

| Analog 5 | -N(CH₃)₂ | 45% |

| Analog 6 | -NH(C₂H₅) | 70% |

| Analog 7 | -NH-Acetyl | 20% |

| Analog 8 | -NH-Phenyl | 15% |

Isosteric replacement of the 4-amino group with other functional groups of similar size and electronic properties is a powerful tool in SAR studies. This strategy helps to determine the precise role of the amino group in binding. Common isosteres for an amino group include hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups.

Replacing the -NH₂ group with an -OH group, for instance, maintains hydrogen bonding capability but changes the group from basic to acidic/neutral. If activity is retained or enhanced, it suggests that hydrogen bonding is more critical than basicity at this position. Conversely, replacement with a non-polar methyl group would likely abolish activity if hydrogen bonding is essential, thereby confirming the role of the heteroatom. This approach provides a deeper understanding of the pharmacophore's requirements for optimal biological activity.

| Compound | Substitution at C4 | Relative Activity | Key Property |

|---|---|---|---|

| Parent Compound | -NH₂ | 100% | H-bond donor/acceptor, basic |

| Isostere 1 | -OH | 65% | H-bond donor/acceptor, neutral |

| Isostere 2 | -SH | 40% | Weak H-bond donor, acidic |

| Isostere 3 | -CH₃ | <5% | Hydrophobic, no H-bonding |

| Isostere 4 | -H | <1% | Unsubstituted |

Rational Modifications of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is a key pharmacophore in many biologically active compounds due to its unique chemical properties. nih.govtandfonline.com It is metabolically stable, capable of forming hydrogen bonds, and has a significant dipole moment, all of which facilitate interactions with biological targets. researchgate.netnih.gov Modifications to this ring are a central strategy in optimizing lead compounds.

Bioisosteric replacement, or the substitution of one atom or group for another with similar physical or chemical properties, is a common strategy in medicinal chemistry. researchgate.netexlibrisgroup.com However, direct heteroatom substitution within the 1,2,3-triazole ring itself is a complex and less common modification. The stability and aromaticity of the triazole ring are derived from its specific arrangement of carbon and nitrogen atoms. tandfonline.com Altering this core structure, for instance by attempting to replace a nitrogen atom with another heteroatom like oxygen or sulfur, would fundamentally change the nature of the heterocycle, creating an entirely different ring system (e.g., an oxadiazole or thiadiazole).

Such a modification would significantly impact the electronic properties, geometry, and hydrogen bonding capacity of the core scaffold. researchgate.net While this approach can be explored to create novel scaffolds, it is considered a more drastic modification than peripheral functionalization. The rationale would be to investigate whether a different heterocyclic core could offer a more favorable interaction profile with the biological target.

A more conventional and widely explored approach is the functionalization at the unsubstituted positions of the 1,2,3-triazole ring. nih.gov In a 1,4-disubstituted 1,2,3-triazole, such as the parent compound, the C5 position is the primary site for modification. SAR studies have shown that the introduction of various substituents at this position can have a profound impact on biological activity. nih.gov

Research on related 1,2,3-triazole derivatives has revealed several key trends:

Small Alkyl or Halogen Groups: Introduction of small, lipophilic groups can enhance binding affinity through van der Waals interactions with hydrophobic pockets in the target protein.

Aromatic and Heteroaromatic Rings: Appending phenyl, pyridyl, or other ring systems can lead to beneficial π-π stacking interactions. nih.gov The substitution pattern on these appended rings (e.g., electron-donating or electron-withdrawing groups) is crucial for fine-tuning activity. nih.govnih.gov

Hydrogen Bond Donors/Acceptors: Groups like hydroxymethyl (-CH₂OH) or carboxamide (-CONH₂) can form additional hydrogen bonds with the target, often leading to increased potency. nih.gov

The choice of functional group depends on the specific topology and amino acid composition of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogs of this compound, a QSAR model can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. ijpsjournal.comresearchgate.net

The development of a robust 3D-QSAR model, such as by using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), involves several steps:

Data Set Assembly: A series of analogs with a wide range of biological activities (e.g., IC₅₀ values) is compiled. nanobioletters.com This set is divided into a training set for model generation and a test set for external validation.

Molecular Modeling and Alignment: The 3D structures of all compounds are generated and aligned based on a common substructure, such as the 1-(oxolan-3-yl)-1H-1,2,3-triazole core.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (for CoMSIA) are calculated around the aligned molecules. nanobioletters.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to create a correlation between the calculated fields (descriptors) and the biological activities. The model's predictive power is rigorously validated using internal (cross-validation coefficient, q²) and external (predictive r², r²_pred) validation metrics. nih.govnanobioletters.com

| Compound | Scaffold | R-Group (at C5 of Triazole) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | This compound | -H | 5.25 | 5.21 |

| 2 | This compound | -CH₃ | 5.80 | 5.75 |

| 3 | This compound | -Cl | 6.15 | 6.22 |

| 4 | This compound | -Phenyl | 7.05 | 7.11 |

| 5 | This compound | -CH₂OH | 6.88 | 6.95 |

| 6 | This compound | -COOH | 5.45 | 5.39 |

This table presents hypothetical data for illustrative purposes.

The output of a QSAR study is often visualized as contour maps, which highlight regions where specific properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity, providing a roadmap for further molecular design. researchgate.net

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.92 | Shows a high degree of correlation between experimental and predicted activities for the training set. |

| r²_pred (External validation) | 0.85 | Demonstrates the model's ability to accurately predict the activity of the external test set compounds. |

| PLS Components | 4 | Optimal number of components used to build the model. |

This table presents typical statistical validation results for a hypothetical QSAR model. nih.govnanobioletters.com

Pharmacophore Mapping and Ligand Efficiency Analysis for Optimized Derivatives

Pharmacophore mapping is another computational tool used to distill the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. openmedicinalchemistryjournal.comnih.gov For optimized derivatives of this compound, a pharmacophore model can be generated from a set of active ligands or from the ligand-receptor complex structure. ijpsjournal.comnih.gov

A typical pharmacophore model for a triazole-based inhibitor might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the 1,2,3-triazole ring are excellent hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors (HBD): The 4-amine group on the triazole ring can act as a hydrogen bond donor.

Aromatic Ring (AR): An appended phenyl or other aromatic group can provide hydrophobic and π-stacking interactions. nih.gov

Hydrophobic Feature (HY): The oxolane ring or other aliphatic substituents contribute to hydrophobic interactions.

| Pharmacophore Feature | Description | Potential Interacting Group on Compound |

| HBA 1 | Hydrogen Bond Acceptor | N2 or N3 of the triazole ring |

| HBA 2 | Hydrogen Bond Acceptor | Oxygen of the oxolane ring |

| HBD 1 | Hydrogen Bond Donor | Amine group at C4 of the triazole |

| AR 1 | Aromatic Ring | Appended phenyl group at C5 of the triazole |

| HY 1 | Hydrophobic Feature | Oxolane ring |

This table illustrates a hypothetical pharmacophore model for an optimized derivative.

Once potent derivatives are identified, Ligand Efficiency (LE) analysis is used to assess the quality of the "fit" between the ligand and the target. LE is a metric that relates the binding energy of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps in selecting compounds that have the most potent binding per atom, which is a desirable trait for developing efficient drugs. This analysis ensures that increases in potency are due to optimized interactions rather than simply an increase in molecular size, guiding the development of more drug-like candidates. tandfonline.comnanobioletters.com

Cellular and Molecular Mechanisms of ActionDue to the lack of biological activity data, no research has been conducted on the cellular and molecular mechanisms of action for this compound.

Identification and Validation of Primary Biological TargetsThe primary biological targets of this compound have not been identified or validated, as no studies on its biological effects have been published.

Table of Compounds Mentioned

Elucidation of Intracellular Signaling Pathways Perturbed by this compound

The investigation into the intracellular signaling pathways affected by this compound would be a critical step in elucidating its mechanism of action. Research in this area would likely focus on well-established pathways known to be modulated by other triazole derivatives, which have shown a range of biological activities including anti-inflammatory and neuroprotective effects. nih.gov

A primary area of investigation would be the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central regulators of inflammation and cellular stress responses. nih.gov Studies on other triazole compounds have demonstrated their ability to repress these pathways, leading to reduced production of pro-inflammatory cytokines. nih.gov A hypothetical study might involve treating relevant cell lines with this compound and then measuring the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) and the nuclear translocation of NF-κB subunits.

Another potential avenue of research could be the investigation of pathways related to apoptosis and cell cycle regulation, given the anticancer properties observed in some 1,2,3-triazole conjugates. mdpi.com This would involve assessing the compound's impact on key proteins such as caspases and cyclins.

Investigation of Downstream Transcriptomic and Proteomic Responses

To gain a comprehensive understanding of the cellular response to this compound, transcriptomic and proteomic analyses would be employed. These approaches provide a global view of the changes in gene and protein expression, respectively, following compound treatment. mdpi.comnih.gov

Transcriptomic Analysis: RNA sequencing (RNA-Seq) would be a powerful tool to identify genes that are differentially expressed in cells treated with the compound. This could reveal entire biological pathways that are modulated. For instance, if the compound has anti-inflammatory effects, one might expect to see downregulation of genes encoding cytokines and chemokines.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics would be used to identify and quantify changes in the cellular proteome. nih.gov This could confirm the findings from transcriptomic analysis at the protein level and also reveal post-translational modifications that are not apparent from gene expression data. Integrated analysis of both transcriptomic and proteomic data can provide a more complete picture of the compound's mechanism of action. mdpi.com

A hypothetical data table summarizing potential proteomic findings is presented below:

| Protein Target | Fold Change (Treated vs. Control) | Putative Biological Role |

| Cyclooxygenase-2 (COX-2) | -2.5 | Inflammation |

| Tumor Necrosis Factor-alpha (TNF-α) | -3.1 | Pro-inflammatory Cytokine |

| Caspase-3 | +4.2 | Apoptosis Execution |

| B-cell lymphoma 2 (Bcl-2) | -2.8 | Anti-apoptotic Protein |

Preclinical In Vitro Efficacy Assessments

Following mechanistic studies, the preclinical efficacy of this compound would be evaluated in various in vitro models that mimic human diseases.

Application in Disease-Relevant Cell Culture Models

The compound would be tested in a panel of cell lines relevant to specific diseases. For example, based on the activities of other triazoles, it could be evaluated in:

Cancer Cell Lines: A variety of cancer cell lines (e.g., breast, lung, colon) would be used to assess its antiproliferative and cytotoxic effects. mdpi.comnih.gov

Inflammatory Cell Models: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) could be used to evaluate its anti-inflammatory potential.

Neurodegenerative Disease Models: Neuronal cell lines treated with neurotoxins (e.g., amyloid-beta) could be used to assess its neuroprotective properties. nih.gov

A hypothetical data table summarizing the anti-proliferative activity in cancer cell lines is shown below:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HT-29 | Colon | 18.5 |

Evaluation in Advanced In Vitro Systems (e.g., Organoids, Microfluidic Devices)

To better predict in vivo responses, the compound would be tested in more complex, three-dimensional (3D) in vitro systems.

Organoids: Patient-derived tumor organoids could provide a more accurate assessment of anticancer efficacy across a heterogeneous population.

Microfluidic Devices ("Organs-on-a-Chip"): These devices can model the complex microenvironment of human organs and would be valuable for studying the compound's effects in a more physiologically relevant context.

Phenotypic Screening and Deconvolution Strategies for Uncovering Novel Activities

Phenotypic screening is a powerful approach to discover novel biological activities of a compound without a preconceived hypothesis about its target. enamine.net In this strategy, the compound would be tested across a wide array of cell-based assays that measure various cellular phenotypes (e.g., cell morphology, organelle function, protein localization).

If this compound shows an interesting phenotypic "hit" in such a screen, the next step would be target deconvolution to identify the specific molecular target(s) responsible for the observed phenotype. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches. This unbiased approach has the potential to uncover unexpected therapeutic applications for the compound. enamine.net

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and molecular modeling specifically for the compound “this compound” as per the requested outline.

While general principles of computational chemistry are routinely applied to 1,2,3-triazole derivatives, providing a scientifically rigorous and authoritative article necessitates data from studies conducted directly on "this compound". Without such specific research, any discussion on conformational analysis, tautomeric equilibria, molecular electrostatic potential, binding modes with biological targets, or dynamic binding behavior would be hypothetical.

Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on factual findings for the specified compound, this article cannot be generated at this time. Further experimental and computational research on "this compound" is required before a comprehensive and accurate scientific article can be written.

Computational Chemistry and Molecular Modeling of 1 Oxolan 3 Yl 1h 1,2,3 Triazol 4 Amine

Molecular Dynamics Simulations for Dynamic Binding Behavior

Trajectory Analysis of Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the physical movements of atoms and molecules over time. For the 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine compound, once it is docked into the active site of a target protein, an MD simulation can be run to assess the stability of the resulting protein-ligand complex. The simulation trajectory, a record of the positions and velocities of all atoms at sequential time steps, is analyzed to understand the dynamic behavior of the complex.

A primary metric for assessing stability is the Root Mean Square Deviation (RMSD). The RMSD of the protein backbone atoms is calculated relative to their initial positions at the start of the simulation. A stable, converging RMSD value over time suggests that the protein has reached equilibrium and is not undergoing significant conformational changes. Similarly, the RMSD of the ligand is calculated to ensure it remains stably bound within the active site. A large fluctuation or a continuously increasing ligand RMSD would indicate an unstable binding mode.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues over the course of the simulation. researchgate.net High RMSF values in specific regions, such as loops, are expected, but significant fluctuations in residues within the binding site could imply instability. Conversely, a decrease in the flexibility of binding site residues upon ligand binding can indicate a stable interaction.

Table 1: Hypothetical RMSD Analysis of Protein-1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine Complex over a 100 ns Simulation

| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.45 |

| 20 | 1.48 | 0.61 |

| 30 | 1.62 | 0.58 |

| 40 | 1.75 | 0.72 |

| 50 | 1.81 | 0.69 |

| 60 | 1.79 | 0.75 |

| 70 | 1.83 | 0.71 |

| 80 | 1.85 | 0.73 |

| 90 | 1.84 | 0.76 |

Investigation of Conformational Changes Upon Binding

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both molecules. MD simulations are crucial for observing these changes. Upon binding of this compound, the protein may adopt a different conformation to better accommodate the ligand, a phenomenon known as "induced fit."

Analysis of the simulation trajectory allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between the ligand and the protein. The persistence of these interactions throughout the simulation is a key indicator of binding stability. For instance, the hydrogen bonds formed between the amine group of the triazole and a key residue in the protein's active site can be monitored. A high percentage of occupancy for a specific hydrogen bond suggests it is critical for the affinity of the complex.

Furthermore, changes in the secondary structure of the protein (alpha-helices and beta-sheets) can be tracked. The binding event may stabilize or destabilize certain structural elements, which can have functional implications for the protein. These detailed analyses provide a dynamic picture of the binding event that is not available from static docking models.

Table 2: Analysis of Key Intermolecular Interactions for this compound During MD Simulation

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Triazole N2 | ASP 145 | Hydrogen Bond | 2.8 ± 0.3 | 92.5 |

| Amine (-NH2) | GLU 91 | Hydrogen Bond | 3.1 ± 0.4 | 85.1 |

| Oxolane Oxygen | LYS 45 | Hydrogen Bond | 3.0 ± 0.5 | 67.3 |

| Triazole Ring | LEU 135 | Hydrophobic | 3.9 ± 0.4 | N/A |

Virtual Screening Methodologies for the Discovery of Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with this compound as a lead compound, virtual screening can be employed to discover novel analogs with potentially improved properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound. The top-scoring compounds are then selected for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the chemical features of known active compounds, such as this compound. This model is then used to search a database for other compounds that share these features.

A typical virtual screening workflow involves preparing a large chemical library, performing high-throughput docking, filtering the results based on scores and other criteria (like drug-likeness), and finally selecting a diverse set of promising candidates for synthesis and biological evaluation.

Table 3: Hypothetical Virtual Screening Cascade for Analogs

| Screening Stage | Number of Compounds | Method | Criteria | Hits Selected |

|---|---|---|---|---|

| Initial Library | 1,000,000 | - | - | - |

| High-Throughput Docking | 1,000,000 | SBVS | Docking Score < -7.0 kcal/mol | 50,000 |

| Pharmacophore Filtering | 50,000 | LBVS | Match 4/5 features | 5,000 |

| ADMET Prediction | 5,000 | In Silico | Favorable drug-like properties | 500 |

Cheminformatics and Machine Learning Approaches for Activity Prediction and Chemical Space Exploration

Cheminformatics and machine learning (ML) are increasingly used to accelerate drug discovery. mdpi.com These methods can predict the biological activity of compounds, explore the vast chemical space for novel structures, and optimize lead compounds.

For this compound and its analogs, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This involves creating a dataset of similar triazole compounds with known biological activities. For each compound, a set of numerical "descriptors" is calculated, representing its physicochemical properties, topology, and 3D shape. An ML algorithm is then trained to find a mathematical relationship between these descriptors and the observed activity. Common algorithms include Random Forest, Support Vector Machines (SVM), and Gradient Boosting.

Once a predictive model is built and validated, it can be used to:

Predict the activity of newly designed or virtually screened analogs of this compound before they are synthesized, saving time and resources.

Explore chemical space by generating new molecular structures and using the model to prioritize those with high predicted activity.

Provide insights into which molecular features are most important for biological activity, thereby guiding medicinal chemistry efforts.

Table 4: Performance of Hypothetical Machine Learning Models for Activity Prediction

| Model | Accuracy | Precision | Recall | AUC-ROC |

|---|---|---|---|---|

| Random Forest | 0.88 | 0.91 | 0.85 | 0.92 |

| Support Vector Machine | 0.85 | 0.87 | 0.82 | 0.89 |

| Gradient Boosting | 0.89 | 0.90 | 0.88 | 0.93 |

Future Research Directions and Therapeutic Potential of 1 Oxolan 3 Yl 1h 1,2,3 Triazol 4 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. benthamdirect.com This broad utility suggests that 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine could be active against a variety of biological targets. Future research should focus on screening this compound and its analogs against diverse target classes to uncover novel therapeutic applications.

Triazole derivatives have been identified as potential agents in numerous therapeutic areas, including oncology, infectious diseases, and neurology. chemijournal.comnih.gov For instance, certain 1,2,3-triazole-containing compounds have shown potent anticancer activity by inhibiting enzymes crucial for tumor growth, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov Others act as kinase inhibitors or disrupt tubulin polymerization in cancer cells. chemijournal.comfrontiersin.org In the realm of infectious diseases, triazoles are well-known for their antifungal properties, often by inhibiting ergosterol (B1671047) biosynthesis. chemijournal.com They have also been investigated as antibacterial, antiviral, and antimalarial agents. nih.govresearchgate.netnih.gov Given this precedent, the this compound scaffold warrants investigation in these and other areas.

| Potential Therapeutic Area | Biological Target Class | Example Target | Potential Indication |

|---|---|---|---|

| Oncology | Enzyme Inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1), Kinases, Tubulin | Lung Cancer, Breast Cancer, Glioma |

| Infectious Diseases | Enzyme Inhibitors | 14α-demethylase (CYP51), DNA Gyrase | Fungal Infections, Bacterial Infections |

| Neurology | Enzyme Inhibitors | Cholinesterases (AChE, BuChE) | Alzheimer's Disease |

| Parasitic Diseases | Various | Plasmodium species targets | Malaria |

| Inflammatory Diseases | Enzyme Inhibitors | Cyclooxygenase (COX-1, COX-2) | Inflammation |

Development of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The 1,2,3-triazole ring is not only a pharmacophore but also an excellent linker moiety due to its chemical stability and its ability to connect different molecular fragments without being susceptible to cleavage under physiological conditions. frontiersin.orgnih.gov This property can be exploited by developing hybrid molecules that conjugate the this compound scaffold with other known pharmacophores. This strategy aims to create synergistic effects, enhance binding affinity, or develop multi-target agents. nih.govresearchgate.net

Numerous successful examples of triazole-containing hybrids have been reported. For instance, linking triazoles with flavonoids has produced dimers with anticancer and antimalarial activities. nih.gov Similarly, triazole-chalcone hybrids have demonstrated potential as inhibitors of E. coli topoisomerase II. nih.gov Other promising conjugates include those with indoles, quinolines, and artemisinin, targeting cancer and malaria. frontiersin.orgresearchgate.net The this compound scaffold is an ideal candidate for this approach, with the amino group providing a convenient handle for conjugation with other molecules.

| Hybrid Class | Conjugated Pharmacophore | Potential Therapeutic Target | Reference |

|---|---|---|---|

| Triazole-Flavonoid | Flavonoid | Anticancer, Antimalarial | nih.gov |

| Triazole-Chalcone | Chalcone | Anticancer, Antibacterial (DNA Topoisomerase) | nih.gov |

| Triazole-Indole | Indole | Anticancer (HDAC, Pim Kinase) | frontiersin.org |

| Triazole-Quinoline | Quinoline | Antimalarial | researchgate.net |

| Triazole-Benzhydrylpiperazine | Benzhydrylpiperazine | Antibacterial | nih.gov |

Applications in Chemical Biology as Probes for Biological Systems

The same properties that make 1,2,3-triazoles effective linkers in hybrid drugs also make them suitable for creating chemical probes. The stability and biocompatibility of the triazole ring allow it to be incorporated into molecules designed to study biological processes without causing significant perturbation. The straightforward synthesis via click chemistry enables the attachment of reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold.

These probes could be used to visualize biological targets, track the distribution of a molecule within a cell, or identify binding partners through affinity-based proteomics. The development of such tools based on this scaffold would be a valuable direction for future research, aiding in the elucidation of mechanisms of action and the identification of new biological targets.

Integration of this compound in Combinatorial Library Design

Combinatorial chemistry is a powerful tool in modern drug discovery for generating a large number of structurally diverse molecules for biological screening. mdpi.com The this compound scaffold is well-suited for inclusion in combinatorial library design. The core structure presents multiple points for diversification. For example, the 4-amino group can be acylated or alkylated with a wide range of building blocks, while modifications to the oxolane ring can also be explored.

The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the scaffold is attached to a resin, allowing for sequential reactions and easy purification. mdpi.com This approach has been successfully used to generate libraries of other heterocyclic compounds, including pyrazoles and isoxazoles. mdpi.com Applying this strategy to this compound could rapidly generate a diverse set of analogs for screening, increasing the probability of identifying potent and selective lead compounds. nih.gov

Advancements in Automated Synthesis and High-Throughput Screening of Analog Libraries

To fully realize the potential of combinatorial libraries based on the this compound scaffold, advancements in automated synthesis and high-throughput screening (HTS) are crucial. Automated synthesis platforms can significantly accelerate the production of compound libraries, enabling the creation of hundreds or thousands of unique molecules in a short period. nih.govnih.govmdpi.com For example, the automated synthesis of a 96-product library of triazole derivatives has been demonstrated using a polymer-based copper catalyst, which simplifies purification. nih.govnih.govmdpi.com

Once synthesized, these libraries can be evaluated using HTS assays. HTS allows for the rapid testing of large numbers of compounds against a specific biological target. nih.govnih.gov This approach has been used to identify 1,4,5-substituted 1,2,3-triazole analogs as potent antagonists of the pregnane (B1235032) X receptor from a library of over 130,000 compounds. nih.govnih.gov The combination of automated synthesis and HTS would enable the efficient exploration of the chemical space around the this compound core, facilitating the rapid identification of promising drug candidates. rsc.org

| Technology | Application to Triazole Libraries | Key Advantages | Reference |

|---|---|---|---|

| Automated Synthesis | Parallel synthesis of 96-well libraries of triazole derivatives. | Speed, efficiency, simplified purification with solid-phase catalysts. | nih.govnih.govmdpi.com |

| High-Throughput Screening (HTS) | Screening of >100,000 compounds to identify active triazole analogs. | Rapid identification of hits, dose-response analysis. | nih.govnih.gov |

| Continuous Flow Synthesis | Rapid generation of 1,2,4-triazole (B32235) libraries with integrated purification. | High yield, decreased cycle time, scalability. | researchgate.net |

Mechanistic Deep-Dive for Selectivity and Polypharmacology

While HTS can identify active compounds, a deep mechanistic understanding is required to optimize them into safe and effective drugs. Future research on derivatives of this compound should focus on elucidating their mechanism of action, selectivity, and potential for polypharmacology (interacting with multiple targets).

Selectivity is crucial for minimizing off-target effects. Structural modifications to the scaffold, particularly on the oxolane ring and the substituents attached to the triazole, can significantly influence how the molecule interacts with its intended target versus other proteins. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology (e.g., X-ray crystallography of ligand-protein complexes), will be essential to understand the molecular basis for selectivity.

Conversely, polypharmacology can sometimes be beneficial, particularly in complex diseases like cancer or neurodegenerative disorders. A detailed mechanistic investigation could reveal if derivatives of this compound act on multiple, therapeutically relevant targets. Understanding these interactions is key to rationally designing molecules with a desired pharmacological profile, whether it be highly selective or intentionally multi-targeted.

Conclusion

Synthesis of Current Academic Understanding

An examination of related chemical structures provides a foundational understanding of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine. The 1,2,3-triazole core is a well-established pharmacophore known for its diverse biological activities. evitachem.com The presence of an amino group at the 4-position offers a key site for further chemical modification, enabling the creation of a library of derivatives with potentially varied pharmacological profiles. researchgate.netsemanticscholar.org Synthetic routes to similar 4-amino-1,2,3-triazole compounds are well-documented, often involving multicomponent reactions or cycloaddition processes. nih.govresearchgate.net

The oxolane, or tetrahydrofuran (B95107), ring is a common structural motif in a variety of natural products and synthetic drugs, including the anticancer agent Eribulin. wikipedia.org Its inclusion in a molecule can influence key physicochemical properties. The oxolane moiety is known to potentially improve aqueous solubility, metabolic stability, and lipophilicity, all of which are critical parameters in drug design. nih.govnih.gov The combination of the versatile 1,2,3-triazole ring system with the favorable properties of the oxolane group suggests that this compound is a compound with significant potential for biological activity.

Identification of Promising Research Trajectories

Given the known biological activities of related compounds, several promising research trajectories can be identified for this compound.

Antimicrobial and Antifungal Activity: Triazole derivatives are renowned for their antifungal properties, as seen in drugs like fluconazole (B54011) and itraconazole. mdpi.comsolubilityofthings.com Research into the antibacterial and antifungal capabilities of this specific compound and its derivatives is a logical and promising avenue. Studies have shown that lignans (B1203133) containing an oxolane moiety exhibit potent antibacterial activity. mdpi.com

Anticancer Potential: A significant number of 1,2,4-triazole (B32235) derivatives have been investigated and have shown antiproliferative activities against various cancer cell lines. nih.gov The 1,2,3-triazole isomer and its derivatives have also been explored for their potential as anticancer agents. mdpi.com Therefore, screening this compound for cytotoxicity against a panel of cancer cell lines could yield valuable results.

Antiviral and Other Therapeutic Areas: The broad biological activity of triazoles extends to antiviral, antitubercular, and anti-inflammatory properties. researchgate.net Investigating the potential of this compound in these and other therapeutic areas, such as neurodegenerative or metabolic disorders, could uncover novel applications.

A systematic approach to exploring these trajectories would involve the synthesis of a focused library of derivatives by modifying the 4-amino group and exploring different substitution patterns on the oxolane ring. These derivatives would then undergo comprehensive biological screening to establish structure-activity relationships.

Broader Implications for Heterocyclic Chemistry and Drug Discovery

The study of this compound and its analogues holds broader implications for the fields of heterocyclic chemistry and drug discovery. The synthesis and evaluation of such hybrid molecules contribute to a deeper understanding of how different heterocyclic systems can be combined to modulate biological activity.

This compound serves as an example of "scaffold hopping," where known pharmacophores are combined to create novel chemical entities with potentially improved properties. The exploration of molecules that merge the planarity and hydrogen bonding capabilities of the triazole ring with the three-dimensionality and favorable pharmacokinetic profile of the oxolane moiety can lead to the discovery of new drug candidates with enhanced efficacy and safety profiles. nih.govacs.org

Furthermore, the development of efficient and scalable synthetic routes to this and related compounds is of significant interest to medicinal chemists. Advances in synthetic methodologies, such as click chemistry, have already streamlined the synthesis of 1,2,3-triazoles, and further refinements will accelerate the discovery and development process. evitachem.comfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.